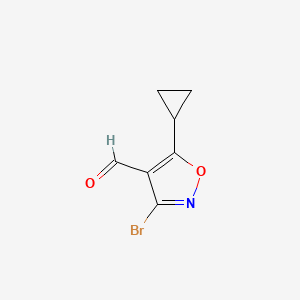
3-Bromo-5-cyclopropyl-1,2-oxazole-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound of interest, 3-Bromo-5-cyclopropyl-1,2-oxazole-4-carbaldehyde, is a brominated oxazole derivative. Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring, and they are known for their diverse range of biological activities and applications in medicinal chemistry. The presence of a bromine atom and a cyclopropyl group in the compound suggests potential reactivity and usefulness in organic synthesis, although the specific papers provided do not directly discuss this compound.
Synthesis Analysis
While the provided papers do not directly describe the synthesis of 3-Bromo-5-cyclopropyl-1,2-oxazole-4-carbaldehyde, they do offer insights into related compounds. For instance, the synthesis of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide involves the arylation of a brominated precursor followed by conversion to a diethylamide . This suggests that similar brominated heterocycles could potentially be synthesized through halogenation followed by further functional group transformations.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using techniques such as X-ray diffraction analysis. For example, the structure of 3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde was elucidated, revealing details about the arrangement of atoms and the geometry of the molecule . Single-crystal X-ray diffraction studies have also been used to determine the structure of other brominated heterocycles, providing a basis for understanding the structural characteristics that might be expected for 3-Bromo-5-cyclopropyl-1,2-oxazole-4-carbaldehyde .
Chemical Reactions Analysis
The papers provided do not discuss the chemical reactions of 3-Bromo-5-cyclopropyl-1,2-oxazole-4-carbaldehyde specifically. However, brominated heterocycles are often used in palladium-catalyzed cyclization reactions, as seen with 3-Bromopyridine-4-carbaldehyde, which undergoes cyclization with carboxylic acids under carbon monoxide pressure to yield oxo-dihydrofuro[3,4-c]pyridine derivatives . This indicates that the bromine atom in such compounds can act as a reactive site for further chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated heterocycles can vary widely depending on their specific structure. Photophysical studies of related compounds have shown variations in extinction coefficients and quantum yields in different solvents, as well as changes in dipole moments between the excited and ground states . These properties are influenced by the molecular structure and the nature of the substituents on the heterocycle. While the exact properties of 3-Bromo-5-cyclopropyl-1,2-oxazole-4-carbaldehyde are not provided, similar analytical techniques could be applied to determine its photophysical behavior and solvatochromic properties.
Scientific Research Applications
Catalysis and Synthesis
3-Bromo-5-cyclopropyl-1,2-oxazole-4-carbaldehyde and related compounds are used in various synthesis processes. For example, 3-Bromopyridine-4-carbaldehyde is utilized in cyclization with carboxylic acids to afford 3-oxo-1,3-dihydrofuro[3,4-c]pyridine-1-yl alkanoates (Cho & Kim, 2008). Another study highlights the applications of 2-bromo-cyclohexenecarbaldehyde and 2-bromobenzaldehyde in bromovinyl aldehyde chemistry under palladium-catalyzed conditions (Ghosh & Ray, 2017).
Heterocyclic Compound Synthesis
Compounds like 5-(aryloxy)-1H-pyrazole-4-carbaldehyde are used for synthesizing chromeno[2,3-c]pyrazol-4(1H)-ones, demonstrating the utility of these compounds in heterocyclic chemistry (Li et al., 2015). Additionally, the palladium-catalyzed cyclization of arylhydrazones of 2-bromoaldehydes to yield 1-aryl-1H-indazoles is another area where these compounds find application (Lebedev, Khartulyari & Voskoboynikov, 2005).
Antimicrobial Applications
Some derivatives, like 1,2,4-triazoles starting from isonicotinic acid hydrazide, synthesized using related compounds, have been evaluated for their antimicrobial activities (Bayrak et al., 2009).
Organic Chemistry and Material Science
These compounds also find applications in organic chemistry and material science. For example, the synthesis of 4H-chromene derivatives bearing phenoxypyrazole showcases the use of these compounds in creating novel materials with potential antimicrobial properties (Sangani et al., 2012).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The associated hazard statements are H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
3-bromo-5-cyclopropyl-1,2-oxazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2/c8-7-5(3-10)6(11-9-7)4-1-2-4/h3-4H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACQBFUHLMZOSOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C(=NO2)Br)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-cyclopropyl-1,2-oxazole-4-carbaldehyde | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

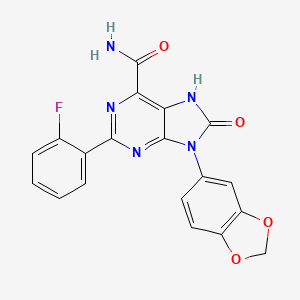
![7-[(2-chlorophenyl)methyl]-1,3-dimethyl-8-(prop-2-en-1-ylsulfanyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2529100.png)
![Ethyl 5-[(1-methoxy-1-oxopropan-2-yl)oxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B2529101.png)
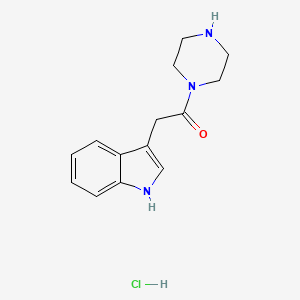
![3-chloro-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2529103.png)
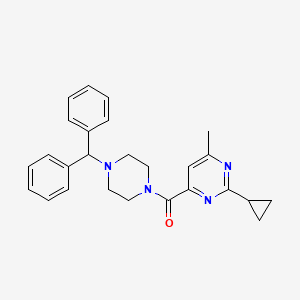
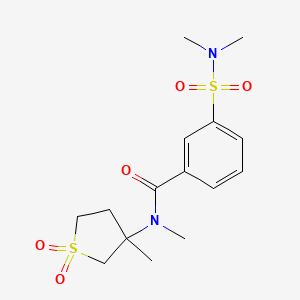
![3-Amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2529110.png)
![4-tert-butyl-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2529111.png)
![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-5-bromo-2-chlorobenzamide](/img/structure/B2529115.png)
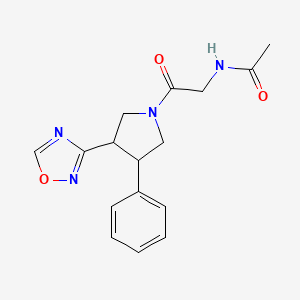
![5-Bromo-4-{4-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}pyrimidin-2-amine](/img/structure/B2529118.png)
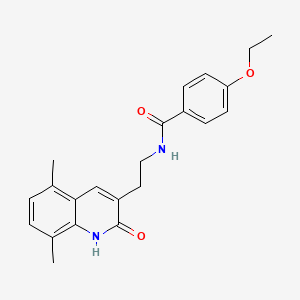
![2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carbaldehyde](/img/structure/B2529122.png)